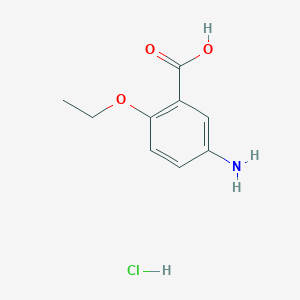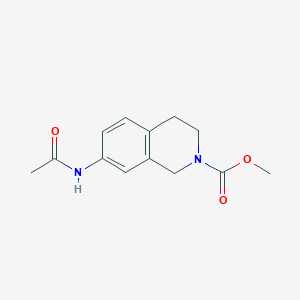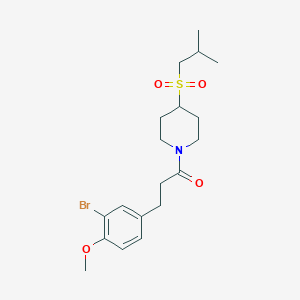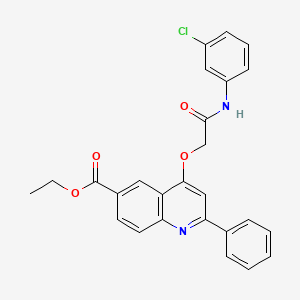
(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone” is a chemical compound with the molecular formula C12H9NO3 . It is used in various scientific research applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of “(2,4-Dihydroxyphenyl)(pyridin-3-yl)methanone” consists of a pyridin-3-yl group (a pyridine ring) and a 2,4-dihydroxyphenyl group (a phenyl ring with hydroxy groups at the 2nd and 4th positions), connected by a methanone group (a carbonyl group). The molecular weight of this compound is 215.2 .Scientific Research Applications
Pharmaceutical Intermediates
The compound is used as an intermediate in pharmaceutical research. Its structure is beneficial for synthesizing various drugs, especially those that target biological pathways involving pyridine motifs .
Organic Synthesis
In organic chemistry, this ketone serves as a building block for complex molecules. It’s particularly useful in constructing compounds with aromatic rings, which are common in many organic substances .
Material Science
Catalysis
The compound can act as a ligand in catalytic processes, particularly in transition metal catalysis. Its ability to bind to metals can facilitate various chemical reactions .
Biological Studies
Analytical Chemistry
As a reference material, it’s used in analytical chemistry to calibrate instruments or validate methods, ensuring accuracy in measurements .
Enzyme Inhibition
It may serve as a lead compound for designing enzyme inhibitors. The dihydroxyphenyl group, in particular, can interact with active sites of enzymes.
Antioxidant Research
Mechanism of Action
properties
IUPAC Name |
(2,4-dihydroxyphenyl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-4-10(11(15)6-9)12(16)8-2-1-5-13-7-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFCTYMEKFFLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine](/img/structure/B2873597.png)
![N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2873599.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873600.png)
![6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2873601.png)
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)


![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)


![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)